molecular formula C22H18ClN3O3S B2776579 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-21-8

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2776579
CAS RN: 898456-21-8
M. Wt: 439.91
InChI Key: ZLYGIXMUSMGVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Novel derivatives of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been synthesized, showcasing potential anticancer activities. These compounds were evaluated against a wide range of human tumor cell lines, with some showing remarkable activity at low micromolar levels, suggesting their potential as anticancer agents (Sławiński et al., 2012).

Chemical Behavior and Reactivity

Research on tetrahydroquinazoline derivatives through aza Diels-Alder reactions revealed the chemical behavior and reactivity of related compounds. These studies contribute to the understanding of the reactivity patterns and potential applications in creating more complex molecules with desired biological activities (Cremonesi et al., 2010).

Antimicrobial Activity

A series of novel quinazolinone derivatives, including those related to 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed varied degrees of inhibitory actions against bacteria such as S. aureus, B. cereus, E. coli, and fungi like A. niger, and C. albicans, indicating their potential in antimicrobial treatment strategies (Vanparia et al., 2013).

Luminescence Properties

The synthesis of new Schiff base ligands incorporating sulfanilamide and quinazolinone fragments, including 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide derivatives, revealed their luminescence properties when complexed with transition metals. These findings suggest potential applications in materials science, particularly in creating luminescent materials (Popov et al., 2017).

Antioxidant Activity

Investigations into quinazolones as antioxidant additives for lubricating oils demonstrated that certain derivatives of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant antioxidant activity. These studies highlight the potential use of these compounds in enhancing the oxidative stability of lubricating oils, offering insights into their broader industrial applications (Habib et al., 2014).

properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYGIXMUSMGVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

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